molecular formula C7H11NO B591395 (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one CAS No. 131348-76-0

(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one

Cat. No.: B591395
CAS No.: 131348-76-0
M. Wt: 125.171
InChI Key: PMGSPDVTAKHCLW-WDSKDSINSA-N
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Description

(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is a bicyclic lactam compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system consisting of a cyclopentane ring and a pyrrolidinone ring, making it a versatile scaffold in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the enantioselective cyclization of a suitable amino acid derivative, followed by reduction and cyclization steps. For instance, the enantioselective reduction of a keto ester followed by cyclization can yield the desired bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is unique due to its specific stereochemistry and fused ring system, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a versatile scaffold in drug design highlight its significance in scientific research and industrial applications .

Properties

IUPAC Name

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGSPDVTAKHCLW-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(=O)N[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666973
Record name (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131348-76-0, 72845-14-8
Record name (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131348-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrol-2-one
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URL https://echa.europa.eu/information-on-chemicals
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